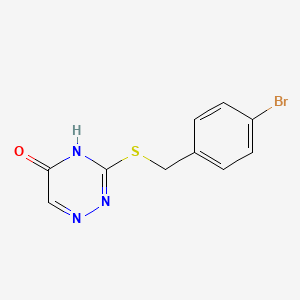
3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one” is a chemical compound that belongs to the class of organic compounds known as triazinones . These are aromatic heterocyclic compounds containing a 1,2,4-triazine substituted by one ketone group .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a triazine ring, which is a six-membered aromatic ring with three carbon atoms and three nitrogen atoms . The compound also contains a bromobenzyl group and a thio group attached to the triazine ring .
Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the functional groups present in the molecule. For instance, the bromine atom in the bromobenzyl group could potentially undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Triazine derivatives, including "3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one," have been synthesized and characterized through various methods. For instance, Kaneria et al. (2016) demonstrated the synthesis of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives and evaluated their antimicrobial activities against different bacteria and fungi strains Kaneria et al., 2016. Similarly, Hwang et al. (2017) developed more efficient methodologies for synthesizing benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, contributing to the chemical database of triazine derivatives Hwang et al., 2017.
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal potentials of triazine derivatives. Dabholkar and Ravi (2010) explored the synthesis of novel spiro heterocycles containing the triazine nucleus and assessed their microbiological activity, showing some inhibitory action against gram-positive and gram-negative microorganisms Dabholkar & Ravi, 2010. This suggests that compounds within this class, including "this compound," could be valuable in developing new antimicrobial agents.
Anticancer Activity
The potential anticancer activity of triazine derivatives has also been a significant focus. For example, Bekircan et al. (2008) synthesized new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and screened them for anticancer activity against a variety of cancer cell lines, indicating the promise of triazine compounds in cancer therapy Bekircan et al., 2008.
Safety and Hazards
The safety and hazards associated with “3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one” would depend on various factors including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of . It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3OS/c11-8-3-1-7(2-4-8)6-16-10-13-9(15)5-12-14-10/h1-5H,6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUVOWHUVPLHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
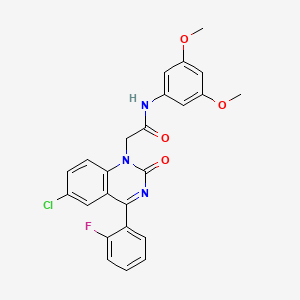
![N-(2,6-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2636495.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2636497.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2636502.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea](/img/structure/B2636503.png)
![3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2636504.png)

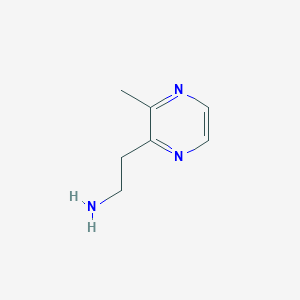
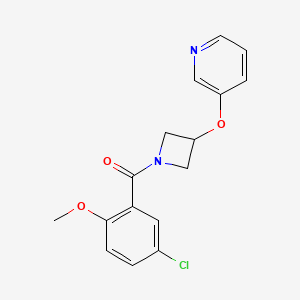
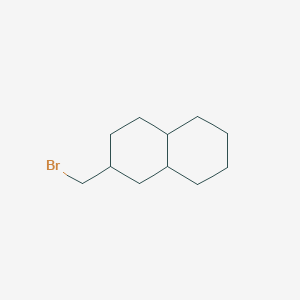
![2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2636511.png)
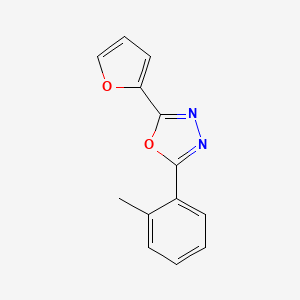
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(dimethylamino)benzamide](/img/structure/B2636516.png)
